4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline
Description
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-17-11-6-9(13-7(2)3)10(14(15)16)5-8(11)12/h5-7,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYVHFHUOZHVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716668 | |
| Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-39-4 | |
| Record name | 4-Bromo-5-ethoxy-N-(1-methylethyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Brominated Precursors
Nitration is typically performed early due to the nitro group’s strong electron-withdrawing effects. For example, nitration of 4-bromo-5-ethoxyacetanilide (to protect the amine) could yield 4-bromo-5-ethoxy-2-nitroacetanilide, followed by deprotection to release the free amine.
Reaction Conditions :
Alkoxylation for Ethoxy Group Installation
Introducing the ethoxy group at position 5 may involve Ullmann-type coupling or SNAr. A plausible intermediate is 4-bromo-2-nitro-5-fluoroaniline, where the fluorine atom at position 5 is displaced by ethanol under basic conditions.
Example Protocol :
Isopropylamine Substitution via SNAr
The isopropylamine group is introduced via SNAr at position 1. This requires a good leaving group (e.g., fluorine) ortho to the nitro group.
Optimized Procedure :
-
Substrate : 4-Bromo-5-ethoxy-2-nitro-1-fluorobenzene.
-
Reagents : Isopropylamine, DMF, K₂CO₃.
Table 1. Comparative SNAr Conditions for Amine Incorporation
| Amine | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methylamine | EtOH | None | 20–25 | 2–48 | 95–99 |
| Isopropylamine* | DMF | K₂CO₃ | 80–90 | 6–12 | 85–95 |
*Extrapolated from methylamine data in.
Challenges and Optimization
Steric Hindrance from Isopropylamine
The bulky isopropyl group may slow SNAr kinetics compared to methylamine. Strategies to mitigate this include:
Competing Side Reactions
-
Nitro group reduction : Use inert atmospheres to prevent unintended reduction.
-
Over-alkoxylation : Control stoichiometry of ethanol to avoid di-substitution.
Alternative Pathways
Chemical Reactions Analysis
4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions.
Common reagents include nitric acid for nitration, bromine for bromination, and reducing agents like tin and hydrochloric acid for reduction . Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2.1. Pharmaceutical Research
Compounds like 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline are often explored for their biological activity. The presence of the nitro group can enhance the compound's pharmacological properties, making it a candidate for further investigation in drug development.
2.2. Synthesis of Other Compounds
This compound can serve as an intermediate in the synthesis of various other organic compounds, particularly those used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced biological activities.
Material Science Applications
A study evaluated the biological effects of various nitroanilines, including derivatives of this compound, focusing on their potential as antimicrobial agents. The results indicated significant activity against certain bacterial strains, suggesting further exploration for therapeutic applications.
4.2. Development of Photonic Devices
Research into nonlinear optical crystals has highlighted the use of compounds like this compound in creating efficient photonic devices due to their favorable SHG properties. These materials are being investigated for applications in laser technology and telecommunications.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and ethoxy groups can influence the compound’s reactivity and binding properties. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in N-Alkyl Derivatives
The substitution pattern on the amine group significantly influences the compound’s physicochemical properties and reactivity. Key analogs include:
Key Observations :
Halogen and Nitro Group Variations
Variations in halogen positioning and nitro group substitution also yield distinct analogs:
*Similarity scores derived from structural alignment algorithms in PubChem and related databases .
Key Observations :
- Regiochemistry : The 4-bromo-2-nitro configuration in the target compound is less common than 2-bromo-4-nitro analogs, which may influence coupling reaction efficiency .
Biological Activity
4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline (CAS No. 1330750-39-4) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15BrN2O3
- Molecular Weight : 303.15 g/mol
- Appearance : Yellow crystalline solid
The compound is synthesized through a series of reactions including nitration, bromination, ethoxylation, and isopropylation, making it a versatile intermediate for further chemical modifications.
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Group : Can undergo redox reactions, influencing cellular signaling pathways.
- Bromo and Ethoxy Groups : Affect the compound's reactivity and binding properties to biological targets.
These interactions can modulate various biochemical pathways, making the compound a candidate for further pharmacological studies .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, particularly in models of lipopolysaccharide (LPS)-induced inflammation. It demonstrated significant modulation of NF-κB signaling pathways .
- Cytotoxicity : In vitro studies have indicated varying levels of cytotoxicity against cancer cell lines. The specific mechanisms through which it induces apoptosis or inhibits cell proliferation require further investigation .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the factors contributing to their biological efficacy. The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Modulation of NF-κB signaling | |
| Analog A | Antimicrobial effects against E. coli | |
| Analog B | Cytotoxicity against HCT116 cells |
Case Studies
-
Inflammatory Response Modulation :
In a study assessing the anti-inflammatory potential of various nitroaniline derivatives, this compound was shown to significantly reduce the secretion of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its utility as a therapeutic agent in inflammatory diseases . -
Cancer Cell Line Studies :
The compound was tested against multiple cancer cell lines (e.g., HCT116 and MCF7), revealing dose-dependent cytotoxicity. Further mechanistic studies indicated that it may induce apoptosis through caspase activation pathways .
Q & A
Q. Purity Control :
- Monitor reactions via TLC or HPLC.
- Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
- Validate purity using melting point analysis (compare to literature values; e.g., mp ranges for analogous bromo-nitroanilines: 128–141°C) and GC/MS (>97% purity threshold) .
Basic: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) for this compound?
Methodological Answer:
Discrepancies often arise from impurities, solvent effects, or instrument calibration. To address this:
- Cross-validate techniques : Combine ¹H/¹³C NMR, HRMS, and IR. For example:
- ¹H NMR : Look for characteristic shifts: aromatic protons (δ 6.8–8.2 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), isopropyl (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for NCH) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 331.04 (calculated for C₁₁H₁₄BrN₂O₃⁺) with isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Reference databases : Compare data with NIST Chemistry WebBook entries for analogous bromo-nitroanilines .
- Reproduce conditions : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature during NMR acquisition .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects:
- Crystal Growth : Use slow evaporation from a saturated ethanol or dichloromethane solution .
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Use SHELXL for structure solution and refinement. Key parameters:
- Interpretation : Analyze packing diagrams to assess intermolecular interactions (e.g., hydrogen bonding between NH and nitro groups) influencing stability .
Advanced: What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?
Methodological Answer:
The nitro group is a strong meta-directing deactivator, but its electronic effects can be modulated:
- Substitution Patterns : In this compound, the nitro group at position 2 directs incoming electrophiles to position 6 (meta to nitro, para to ethoxy).
- Kinetic vs. Thermodynamic Control :
- Nitration : Under kinetic control (low temperature), nitro groups favor meta products; thermodynamic conditions (higher temperature) may yield para products via rearrangement .
- Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) to activate the C-Br bond, with the nitro group reducing electron density at the reaction site .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density surfaces and predict regioselectivity. Compare with experimental results to validate models .
Advanced: How can researchers address contradictions in reported reaction yields or byproduct formation?
Methodological Answer:
Contradictions often stem from subtle variations in reaction conditions or analytical methods:
- Case Study : If yields for bromination vary (e.g., 60% vs. 85%):
- Parameter Screening : Optimize temperature (0°C vs. RT), stoichiometry (1.1 eq vs. 1.5 eq Br₂), and catalyst (FeBr₃ vs. AlBr₃) .
- Byproduct Analysis : Use LC-MS to identify dimers or over-brominated species.
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., time, solvent polarity) .
- Reproducibility Protocols : Document inert atmosphere (N₂/Ar), moisture exclusion, and reagent purity thresholds (>98%) .
Advanced: What strategies mitigate degradation during storage or handling of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
